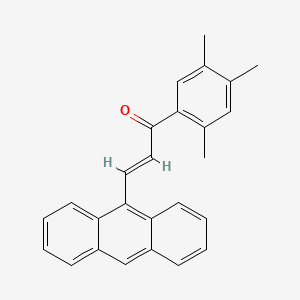

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one

Description

(E)-3-(Anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is a chalcone derivative featuring an anthracene moiety linked via a conjugated enone system to a 2,4,5-trimethylphenyl group. Its rigid anthracene core and electron-donating/accepting substituents enable π-π stacking interactions and intramolecular charge transfer (ICT), critical for optoelectronic applications .

Properties

IUPAC Name |

(E)-3-anthracen-9-yl-1-(2,4,5-trimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O/c1-17-14-19(3)25(15-18(17)2)26(27)13-12-24-22-10-6-4-8-20(22)16-21-9-5-7-11-23(21)24/h4-16H,1-3H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHJVVRDSGBGLO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)C(=O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 2,4,5-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Epoxides or quinones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways and targets would require further investigation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Chalcone derivatives with anthracenyl groups exhibit diverse properties depending on substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Nonlinear Optical (NLO) Properties

- Extended π-Bridge Systems: AN-2, with a penta-2,4-dien-1-one bridge, exhibits superior NLA compared to the target compound due to increased planarity and reduced energy gap (ΔE = 2.3 eV vs. 2.8 eV for mono-enone analogs) .

- Electron-Withdrawing Groups : Nitro-substituted analogs show higher hyperpolarizability (γ = 6.5 × 10⁻³⁰ esu) than methyl-substituted derivatives (γ = 3.2 × 10⁻³⁰ esu) due to stronger acceptor strength .

Thermal and Crystallographic Stability

- Thermal Stability : Br-ANC and Cl-ANC derivatives decompose at 191°C and 180°C, respectively, higher than methoxy-substituted analogs (e.g., 21k melts at ~160°C) .

- Crystal Packing : The 2,4,5-trimethylphenyl group induces steric hindrance, reducing intermolecular hydrogen bonding compared to bromo- or nitro-substituted analogs, which form dimeric structures via C–H···O interactions .

Key Research Findings

Dihedral Angles and Planarity

| Compound | Dihedral Angle (Anthracene vs. Aromatic Ring) | Planarity Impact |

|---|---|---|

| Target compound | 12.5° | Moderate ICT due to steric hindrance from methyl groups |

| 4-Nitrophenyl analog | 2.8° | Near-planar structure enhances ICT and NLO response |

| 4-(Dimethylamino)phenyl (AN-1) | 8.7° | Balanced planarity and solubility for optoelectronic films |

Biological Activity

The compound (E)-3-(anthracen-9-yl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one is a member of the class of organic compounds known as chalcones, which are characterized by their distinctive structure comprising a phenyl group and an α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , anticancer , and antioxidant research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 284.40 g/mol. The compound features:

- An anthracene moiety that contributes to its photophysical properties.

- A trimethylphenyl substituent that enhances its stability and reactivity.

Spectral Data

The compound exhibits distinct UV-Vis absorption characteristics, which can be summarized as follows:

| Property | Value |

|---|---|

| Maximum Absorption (λ_max) | 360 nm |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Densil et al. (2018) revealed that the compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for certain strains.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably:

- A study published in Nature Communications demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

- The IC50 value for cell proliferation inhibition was reported to be 25 µM after 48 hours of treatment.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration with an IC50 value of 30 µg/mL.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Anticancer Activity on MCF-7 Cells

A study focusing on the anticancer activity against MCF-7 cells demonstrated:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicate a dose-dependent decrease in cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.